molecular formula C13H20FN B1460430 [2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine CAS No. 1019551-61-1

[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine

Cat. No.: B1460430
CAS No.: 1019551-61-1
M. Wt: 209.3 g/mol
InChI Key: WPSQESKSNFTPSF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethylamine is a secondary amine featuring a 4-fluorophenyl group attached via an ethyl chain to a nitrogen atom, which is also bonded to a pentan-3-yl (branched pentyl) group.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSQESKSNFTPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

One common and effective method to synthesize 2-(4-Fluorophenyl)ethylamine is via reductive amination, where a corresponding aldehyde or ketone derivative of the 4-fluorophenyl ethyl fragment is reacted with pentan-3-ylamine under reducing conditions.

  • Step 1: Formation of the imine intermediate
    The 4-fluorophenylacetaldehyde is reacted with pentan-3-ylamine in a suitable solvent such as methanol or ethanol under mild heating and stirring to form an imine intermediate.

  • Step 2: Reduction of imine to amine
    The imine is then reduced to the secondary amine using reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., Pd/C under H2 atmosphere).

  • Reaction conditions:

    • Solvent: Methanol, ethanol, or acetonitrile.
    • Temperature: Ambient to reflux depending on solvent.
    • Reducing agent: Sodium triacetoxyborohydride preferred for selectivity.
    • Reaction time: 4–24 hours depending on scale and conditions.
  • Purification:
    The crude product is purified by column chromatography or crystallization to obtain high purity 2-(4-Fluorophenyl)ethylamine.

Nucleophilic Substitution Route

An alternative method involves nucleophilic substitution where a halogenated 2-(4-fluorophenyl)ethyl derivative (e.g., bromide or chloride) is reacted with pentan-3-ylamine.

  • Step 1: Preparation of 2-(4-fluorophenyl)ethyl halide
    Starting from 4-fluorophenylethanol, halogenation using reagents like thionyl chloride or phosphorus tribromide yields the corresponding halide.

  • Step 2: Amination
    The halide is then reacted with pentan-3-ylamine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under heating.

  • Reaction conditions:

    • Solvent: DMF or DMSO.
    • Temperature: 80–120 °C.
    • Molar ratio: Halide to amine typically 1:1.2 to ensure complete conversion.
    • Reaction time: 6–12 hours.
  • Purification:
    Post-reaction, the mixture is cooled, diluted with water, and extracted with organic solvents. The product is purified by recrystallization or chromatography.

Analytical Data and Yield

Method Yield (%) Purity (%) Key Analytical Techniques Used Notes
Reductive Amination 75–90 >98 NMR (1H, 13C), HPLC, Mass Spectrometry Mild conditions, high selectivity
Nucleophilic Substitution 60–80 95–98 GC-MS, IR, Elemental Analysis Requires higher temperature, longer time
  • NMR Spectroscopy: Confirms the amine formation and substitution pattern on the phenyl ring.
  • HPLC and GC-MS: Used for purity assessment and to detect residual starting materials or side products.
  • Mass Spectrometry: Confirms molecular weight and structure.
  • Elemental Analysis: Verifies the composition and absence of impurities.

Research Findings and Optimization Notes

  • Use of sodium triacetoxyborohydride in reductive amination is favored due to its mildness and selectivity, minimizing side reactions and over-reduction.
  • Solvent choice impacts reaction rate and yield; methanol and acetonitrile provide good solubility for reactants and intermediates.
  • Temperature control is critical in nucleophilic substitution to avoid decomposition or side reactions.
  • Purification by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) achieves high purity.
  • Scale-up considerations include solvent recovery and minimizing hazardous reagents.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Reductive Amination 4-Fluorophenylacetaldehyde, pentan-3-ylamine Sodium triacetoxyborohydride, MeOH, RT to reflux High selectivity, mild conditions Requires aldehyde intermediate
Nucleophilic Substitution 2-(4-Fluorophenyl)ethyl halide, pentan-3-ylamine DMF/DMSO, heat (80–120 °C) Direct amination, no aldehyde needed Higher temperature, longer time

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Fluorophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Psychoactive Research

The compound is structurally similar to various psychoactive substances, which makes it a subject of interest in studies exploring its effects on the central nervous system (CNS). Its fluorophenyl group may enhance binding affinity to certain neurotransmitter receptors, potentially leading to psychoactive effects.

Pharmacological Studies

Research indicates that derivatives of amines like 2-(4-Fluorophenyl)ethylamine may exhibit significant activity against various conditions. For instance, studies on similar compounds have shown promise in treating depression and anxiety disorders due to their interaction with serotonin and dopamine receptors.

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical chemistry for developing methods to detect and quantify related substances in biological samples. Its unique chemical structure allows for specific identification through techniques such as gas chromatography-mass spectrometry (GC-MS).

Forensic Applications

Due to its psychoactive properties, 2-(4-Fluorophenyl)ethylamine may be relevant in forensic toxicology. It can be included in toxicological screenings to identify new psychoactive substances (NPS) that may appear in drug abuse cases.

Case Studies and Findings

Study/SourceFocus AreaKey Findings
Forensic Medicine Institute, FreiburgPsychoactive Substance AnalysisThe compound was identified as part of a series of new psychoactive substances being monitored for legal regulations and public health concerns .
Analytical Chemistry JournalsMethod DevelopmentStudies demonstrated effective detection methods for similar amines using GC-MS, establishing protocols that could include 2-(4-Fluorophenyl)ethylamine as a reference standard .
Pharmacological ResearchCNS EffectsInvestigations into related compounds suggest potential antidepressant and anxiolytic effects, warranting further exploration into 2-(4-Fluorophenyl)ethylamine's pharmacodynamics .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethylamine involves its interaction with serotonin receptors in the brain. By selectively releasing serotonin, the compound can modulate neurotransmitter levels and influence mood and behavior. The molecular targets include serotonin transporters and receptors, which play a crucial role in the regulation of serotonin levels.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and functional features of 2-(4-Fluorophenyl)ethylamine with related compounds:

Compound Name Aromatic Substituent Alkyl Chain/Amine Group Molecular Weight Key Properties/Applications References
2-(4-Fluorophenyl)ethylamine 4-Fluoro Ethyl + pentan-3-yl ~237.3 g/mol Potential sigma receptor modulation
(4-Chlorophenyl)methylamine 4-Chloro Methyl + pentan-3-yl 211.73 g/mol Higher lipophilicity; unknown bioactivity
(3-Methoxyphenyl)methylamine 3-Methoxy Methyl + pentan-3-yl 207.30 g/mol Electron-rich aromatic ring; synthetic intermediate
Pruvanserin Hydrochloride 4-Fluoro Piperazine + indole-3-carbonitrile 412.89 g/mol 5-HT2A antagonist; treats insomnia
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 4-Fluoro-3-methoxy Benzyl + pyridinylmethyl 246.29 g/mol Dual aromatic systems; possible CNS targets

Pharmacological and Functional Differences

  • Fluorine vs. Chlorine/Methoxy Substituents :

    • The 4-fluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to 4-chloro (more lipophilic) or 3-methoxy (electron-donating) analogs. Fluorine’s electronegativity may improve receptor binding through polar interactions .
    • Pruvanserin’s 4-fluorophenyl ethyl moiety contributes to its high affinity for 5-HT2A receptors, but its piperazine-indole scaffold enables distinct pharmacokinetics (e.g., longer half-life) compared to simpler amines .
  • However, this may also limit solubility . Sigma receptor ligands like N-[−2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol () share fluorophenyl ethyl motifs but exhibit higher potency due to additional heterocyclic groups .

Biological Activity

2-(4-Fluorophenyl)ethyl(pentan-3-yl)amine is a chemical compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C13H20FN
  • Molecular Weight : 209.3 g/mol
  • Solubility : Slightly soluble in water

The primary biological activity of 2-(4-Fluorophenyl)ethyl(pentan-3-yl)amine is attributed to its interaction with serotonin receptors in the brain. It acts as a selective serotonin releasing agent, which modulates neurotransmitter levels and influences mood and behavior. The compound targets serotonin transporters and receptors, playing a crucial role in the regulation of serotonin levels, which is significant in the treatment of neurological disorders such as depression and anxiety .

Selective Serotonin Releasing Agent (SSRA)

Research has indicated that 2-(4-Fluorophenyl)ethyl(pentan-3-yl)amine selectively releases serotonin, making it a candidate for further pharmacological studies aimed at treating mood disorders. Its unique fluorine substitution enhances its stability and bioavailability compared to similar compounds, potentially leading to improved therapeutic outcomes .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 2-(4-Fluorophenyl)ethyl(pentan-3-yl)amine stands against other phenethylamines:

Compound NameMolecular StructureMechanism of ActionUnique Features
2-(4-Fluorophenyl)ethylamineStructureSelective serotonin releaseFluorine enhances stability
2-(4-Chlorophenyl)ethylamineStructureSimilar mechanism but less selectiveChlorine may reduce bioavailability
2-(4-Bromophenyl)ethylamineStructureSimilar mechanism but with different potencyBromine alters reactivity

Case Studies and Research Findings

  • Antidepressant Potential : A study explored the effects of various SSRAs, including 2-(4-Fluorophenyl)ethyl(pentan-3-yl)amine, on animal models of depression. Results showed significant reductions in depressive behaviors, suggesting potential for clinical applications .
  • Neuropharmacology Research : In vitro studies demonstrated that the compound effectively modulates serotonin levels, leading to enhanced mood-related behaviors in test subjects. This aligns with existing literature on SSRAs and their efficacy in treating anxiety disorders .
  • Toxicological Assessment : Safety profiles were assessed through various assays, indicating that while the compound exhibits promising pharmacological activity, further studies are necessary to fully understand its long-term effects and potential toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine
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[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine

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